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Introduction

The rise of antimicrobial resistance poses a significant threat to global health, necessitating the
development of novel therapeutic strategies. One promising approach is the use of
combination therapy, where antimicrobial peptides (AMPs) are combined with conventional
antibiotics to enhance their efficacy. LL-37, the only human cathelicidin, is a host defense
peptide with broad-spectrum antimicrobial and immunomodulatory activities.[1][2] This
document provides detailed application notes and protocols to investigate the synergistic
effects of LL-37 with conventional antibiotics against various bacterial pathogens.

The primary mechanism of LL-37's antimicrobial action involves the disruption of bacterial cell
membranes. Its cationic nature facilitates binding to the negatively charged components of
bacterial membranes, leading to permeabilization and cell lysis.[1][3][4][5] When combined with
conventional antibiotics, LL-37 can potentiate their activity through various mechanisms,
including increasing membrane permeability to allow greater antibiotic penetration and
targeting different cellular pathways, ultimately leading to a synergistic bactericidal effect.[4][6]

Data Presentation: Synergistic Activity of LL-37 with
Conventional Antibiotics
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The synergistic effect of combining LL-37 with conventional antibiotics is typically quantified
using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated as follows:

FICI = (MIC of antibiotic A in combination / MIC of antibiotic A alone) + (MIC of LL-37 in
combination / MIC of LL-37 alone)

The interaction is interpreted as:

Synergy: FICI 0.5

Additive: 0.5 < FICI<1.0

Indifference: 1.0 < FICI <£4.0

Antagonism: FICI > 4.0[3]

The following tables summarize the reported synergistic activities of LL-37 with various
antibiotics against different bacterial strains.
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Gram-Negative . .
. Antibiotic FICI Interpretation Reference
Bacteria

Escherichia coli

Polymyxin B <0.5 Syner 3
MG 1655 ymy ynergy (3]

Escherichia coli

Ciprofloxacin <05 Syner 3
MG1655 p ynergy (3]

Escherichia coli

Ampicillin >1.0 Indifference [3]
MG1655

Escherichia coli

Tetracycline >1.0 Indifference [3]
MG1655

Escherichia coli

Gentamicin >1.0 Indifference [3]
MG1655

Escherichia coli

Aztreonam >1.0 Indifference [3]
MG1655

Clinical E. coli )
Polymyxin B <0.5 Synergy [3]
Isolates

Pseudomonas
aeruginosa Polymyxin B <05 Synergy [3]
PAO1

Pseudomonas
aeruginosa Ciprofloxacin 0.5<FICI<1.0 Additive [3]
PAO1

Pseudomonas
aeruginosa Ampicillin >1.0 Indifference [3]
PAO1

Pseudomonas
aeruginosa Tetracycline >1.0 Indifference [3]
PAO1

Pseudomonas
aeruginosa Gentamicin >1.0 Indifference [3]
PAO1
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Pseudomonas
aeruginosa Aztreonam >1.0 Indifference [3]
PAO1
o Varied
Clinical P. o
) ) (Synergistic, )
aeruginosa Polymyxin B N Varied [3]
Additive,
Isolates .
Indifferent)
Multidrug-
resistant P. Chloramphenicol 0.25-0.5 Synergy [7]
aeruginosa
Multidrug-
resistant P. Ciprofloxacin 0.25-0.5 Synergy [7]
aeruginosa
Multidrug-
resistant P. Oxacillin 0.25-05 Synergy [7]
aeruginosa
Gram-Positive L .
. Antibiotic FICI Interpretation Reference

Bacteria
Methicillin-
resistant .

Oxacillin 0.25-05 Synergy [7]
Staphylococcus
aureus (MRSA)
Vancomycin-
resistant ]

Chloramphenicol  0.25-0.5 Synergy [7]
Enterococcus

faecium (VREF)

Experimental Protocols
Checkerboard Assay for Synergy Testing
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The checkerboard assay is a standard method to determine the synergistic, additive,
indifferent, or antagonistic effects of two antimicrobial agents.[8][9][10]

Materials:

e 96-well microtiter plates

o Bacterial culture in logarithmic growth phase

o Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
» Stock solutions of LL-37 and the conventional antibiotic

o Sterile pipette tips and multichannel pipette

e Incubator

o Plate reader (optional)

e Resazurin solution (optional, for viability assessment)[3]

Protocol:

o Preparation of Antibiotic and Peptide Dilutions: a. Prepare stock solutions of the antibiotic
and LL-37 at a concentration at least four times the highest concentration to be tested. b. In
a 96-well plate (the "master plate"), perform serial two-fold dilutions of the antibiotic along the
columns (e.g., columns 1-10). Column 11 will serve as the antibiotic-only control, and column
12 as the growth control (no antibiotic or peptide). c. Similarly, perform serial two-fold
dilutions of LL-37 down the rows (e.g., rows A-G). Row H will serve as the LL-37-only
control.

o Checkerboard Plate Setup: a. In a new 96-well plate (the "test plate"), add 50 pL of CAMHB
to all wells. b. Transfer 50 pL of each antibiotic dilution from the master plate to the
corresponding columns of the test plate. c. Transfer 50 uL of each LL-37 dilution from the
master plate to the corresponding rows of the test plate. This will result in a matrix of
antibiotic and LL-37 concentrations.
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e Inoculum Preparation: a. Grow the bacterial strain overnight in appropriate broth. b. Dilute
the overnight culture to achieve a final concentration of approximately 5 x 10"5 CFU/mL in
the test wells.

e Inoculation and Incubation: a. Add 100 pL of the bacterial inoculum to each well of the test
plate. b. The final volume in each well will be 200 uL. c. Incubate the plate at 37°C for 18-24
hours.[3][11]

o Determination of MIC and FICI: a. After incubation, determine the Minimum Inhibitory
Concentration (MIC) for each agent alone and in combination by observing the lowest
concentration that inhibits visible bacterial growth. b. For a more quantitative assessment, 10
uL of 0.2 mM resazurin can be added to each well and incubated for a further 2-4 hours. A
color change from blue to pink indicates bacterial growth.[3] c. Calculate the FICI as
described above to determine the nature of the interaction.

Preparation

Prepare Antibiotic
Serial Dilutions

Prepare LL-37
Serial Dilutions

Prepare Bacterial
Inoculum

Analysis

Incubate at 37°C Determine MIC Calculate FICI Interpret Interaction
for 18-24h (Visual or Resazurin) (Synergy, Additive, etc.)

Assay Setup

Inoculate Plate
with Bacteria

Dispense Antibiotic & LL-37
into 96-well Plate

Click to download full resolution via product page

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Curve Assay

This assay provides information on the rate of bacterial killing by an antimicrobial agent or a
combination of agents over time.
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Materials:

Bacterial culture in logarithmic growth phase

o Appropriate broth medium

e LL-37 and conventional antibiotic solutions

 Sterile flasks or tubes

e Shaking incubator

o Apparatus for serial dilutions and plating (e.qg., pipette, tubes, agar plates)
o Colony counter

Protocol:

¢ Inoculum Preparation: a. Prepare a bacterial suspension in the logarithmic growth phase,
adjusted to a starting concentration of approximately 1-5 x 1076 CFU/mL.

o Experimental Setup: a. Prepare flasks or tubes containing the following:

[¢]

Growth control (no antimicrobial agents)

LL-37 alone (at a sub-MIC concentration, e.g., 0.5x MIC)

Antibiotic alone (at a sub-MIC concentration, e.g., 0.5x MIC)

LL-37 and antibiotic in combination (at their respective sub-MIC concentrations) b.
Inoculate each flask/tube with the prepared bacterial suspension.

[¢]

[¢]

[¢]

 Incubation and Sampling: a. Incubate all flasks/tubes at 37°C with shaking. b. At
predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each
flask/tube.

» Viable Cell Counting: a. Perform serial ten-fold dilutions of each aliquot in sterile saline or
PBS. b. Plate the dilutions onto appropriate agar plates. c. Incubate the plates at 37°C for
18-24 hours. d. Count the number of colonies on the plates to determine the CFU/mL at each
time point.
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o Data Analysis: a. Plot the log10 CFU/mL against time for each condition. b. Synergy is
typically defined as a = 2-log10 decrease in CFU/mL by the combination compared with the
most active single agent at a specific time point.
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Caption: Workflow for the time-kill curve assay.
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Biofilm Disruption Assay

This assay assesses the ability of LL-37 and antibiotic combinations to eradicate pre-formed
biofilms.[3]

Materials:

96-well flat-bottom microtiter plates

Bacterial culture

Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
LL-37 and conventional antibiotic solutions

Crystal violet solution (0.1%)

Ethanol (95%) or 30% acetic acid for solubilization[12]
Plate reader

Protocol:

 Biofilm Formation: a. In a 96-well plate, add 200 uL of a diluted overnight bacterial culture
(e.g., 1:100 dilution in TSB) to each well. b. Incubate the plate at 37°C for 24-48 hours
without shaking to allow for biofilm formation.[12]

Treatment: a. After incubation, carefully remove the planktonic cells by aspiration and gently
wash the wells with sterile PBS. b. Add 200 uL of fresh medium containing LL-37, the
antibiotic, or their combination at desired concentrations to the wells with the established
biofilms. Include a no-treatment control. c. Incubate the plate for another 24 hours at 37°C.

Quantification of Biofilm: a. Discard the medium and wash the wells with PBS to remove any
remaining planktonic cells. b. Add 125 pL of 0.1% crystal violet to each well and incubate at
room temperature for 15 minutes.[12] c. Remove the crystal violet solution and wash the
wells thoroughly with water. d. Dry the plate completely. e. Solubilize the stained biofilm by
adding 200 pL of 95% ethanol or 30% acetic acid to each well.[12] f. Measure the
absorbance at a wavelength of 570-595 nm using a plate reader.
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o Data Analysis: a. The absorbance reading is proportional to the amount of biofilm. b.
Compare the absorbance of the treated wells to the untreated control to determine the
percentage of biofilm disruption.
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Signaling Pathways and Mechanisms of Synergy

The synergistic effect of LL-37 with conventional antibiotics is often attributed to its ability to
permeabilize the bacterial membrane, thereby facilitating the entry of antibiotics into the cell.[4]
This is particularly effective for antibiotics that have intracellular targets.

Beyond direct membrane disruption, LL-37 can also modulate host immune responses, which
may contribute to its overall therapeutic effect in vivo. LL-37 can interact with various host cell
receptors, such as formyl peptide receptor 2 (FPR2), epidermal growth factor receptor (EGFR),
and P2X7, to activate downstream signaling pathways like PI3K/Akt and MAPK/Erk.[13] This

can lead to the release of pro-inflammatory cytokines and chemokines, enhancing the innate
immune response to infection.[13][14]

Furthermore, LL-37 has been shown to interfere with bacterial communication systems, such

as quorum sensing, and inhibit biofilm formation by downregulating genes essential for biofilm
development.[3][15]
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Caption: Mechanisms of LL-37 and antibiotic synergy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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